Cyclopentanamine, 1-methyl-

Description

The exact mass of the compound Cyclopentanamine, 1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentanamine, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanamine, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

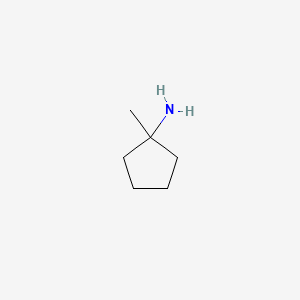

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(7)4-2-3-5-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWASBYPJZBHZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334525 | |

| Record name | Cyclopentanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40571-45-7 | |

| Record name | Cyclopentanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopentyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclopentanamine

Introduction: 1-Methylcyclopentanamine (CAS: 40571-45-7) is a primary aliphatic amine characterized by an amino group attached to a tertiary carbon atom within a cyclopentyl ring. This structural motif imparts significant steric hindrance around the nitrogen atom, influencing its reactivity and physicochemical properties. As a versatile synthetic building block, it serves as a crucial intermediate in the development of novel chemical entities, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, tailored for researchers, chemists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and computed physicochemical properties of 1-methylcyclopentanamine are summarized below. These values are critical for predicting its behavior in various solvent systems, its potential for biological membrane transport, and for designing synthetic and analytical procedures.

| Property | Value | Source |

| IUPAC Name | 1-methylcyclopentan-1-amine | [1] |

| CAS Number | 40571-45-7 | [1][2][3] |

| Molecular Formula | C₆H₁₃N | [1][2][3] |

| Molecular Weight | 99.17 g/mol | [1][2][3] |

| InChIKey | TWASBYPJZBHZQJ-UHFFFAOYSA-N | [2][3] |

| Predicted pKa | 10.80 ± 0.20 | [2] |

| XLogP3-AA (LogP) | 0.7 | [1][2] |

| Topological Polar Surface Area | 26 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Kovats Retention Index | 789 (Standard non-polar) | [1] |

Section 2: Synthesis and Purification

The synthesis of a sterically hindered primary amine like 1-methylcyclopentanamine requires a strategic approach. Direct alkylation methods are often inefficient due to the potential for over-alkylation and elimination reactions. Therefore, reductive amination of the corresponding ketone, 1-methylcyclopentanone, stands out as a reliable and high-yielding method.

Causality of Method Selection: Reductive amination is chosen for its efficiency and control. The reaction proceeds through an imine intermediate, which is then reduced in situ. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous because it is selective for the protonated imine over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentanone (1.0 eq.) in methanol (approx. 0.5 M solution).

-

Amine Source: Add ammonium acetate (NH₄OAc, 5-10 eq.) to the solution. The large excess of the ammonium salt serves as the ammonia source and helps drive the equilibrium towards imine formation.

-

pH Adjustment: Cool the mixture in an ice bath and adjust the pH to approximately 6-7 using glacial acetic acid. Maintaining a slightly acidic pH is crucial; it ensures the amine is protonated for imine formation while not being so acidic as to hydrolyze the imine or inhibit the reducing agent.

-

Reduction: While stirring in the ice bath, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the ketone starting material.

-

Work-up:

-

Quench the reaction by carefully adding 2M sodium hydroxide (NaOH) solution until the pH is >11. This deprotonates the amine product, making it soluble in organic solvents, and neutralizes the acidic components.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-methylcyclopentanamine.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Infrared (IR) Spectroscopy

As a primary amine, 1-methylcyclopentanamine is expected to exhibit characteristic N-H stretching vibrations.[4]

-

N-H Stretch: A pair of medium-intensity bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[4] The presence of two bands is a hallmark of a primary amine.

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ due to sp³ C-H stretching of the cyclopentyl and methyl groups.

-

N-H Bend (Scissoring): A medium to strong band around 1600 cm⁻¹.

-

C-N Stretch: A weak to medium band in the 1250-1020 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet typically appearing between δ 1.0-3.0. Its chemical shift is concentration and solvent-dependent. This signal will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.[4]

-

-CH₃ Protons: A sharp singlet at approximately δ 1.0-1.3, integrating to 3 hydrogens. Its singlet nature confirms its attachment to a quaternary carbon.

-

-CH₂ Protons (Cyclopentyl): A series of complex, overlapping multiplets between δ 1.2-1.8, integrating to 8 hydrogens. The protons on the carbons adjacent to the C-N carbon will be slightly deshielded.[4]

-

-

¹³C NMR:

-

Quaternary Carbon (C-N): A signal around δ 50-60. This carbon, attached to both nitrogen and a methyl group, is significantly deshielded.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 25-35.

-

Cyclopentyl Carbons (-CH₂-): Two or three distinct signals for the cyclopentyl ring carbons, expected in the δ 20-45 range. The carbons adjacent to the quaternary center will have a different chemical shift from the more distant carbons.

-

Mass Spectrometry (MS)

MS provides information on the compound's molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of C₆H₁₃N.

-

Key Fragmentation: The most likely fragmentation pathway is the loss of a methyl group (alpha-cleavage) to form a stable iminium cation, resulting in a strong peak at m/z = 84 (M-15). Loss of ethyl or other fragments from the ring is also possible.

Section 4: Chemical Reactivity and Stability

The reactivity of 1-methylcyclopentanamine is dominated by the lone pair of electrons on the nitrogen atom, though it is tempered by the steric bulk of the tertiary carbon center.

-

Basicity: As an aliphatic amine, it is a moderately strong base (predicted pKa of conjugate acid is ~10.8) and will readily react with acids to form ammonium salts.[2] Its hydrochloride salt is often used to improve water solubility and handling stability.[5]

-

Nucleophilicity: It can act as a nucleophile in reactions such as:

-

Acylation: Reacts with acid chlorides or anhydrides to form N-substituted amides. The reaction rate may be slower than for less hindered amines.

-

Alkylation: Reacts with alkyl halides to form secondary and tertiary amines. Control of the reaction to prevent over-alkylation can be challenging.

-

Imine Formation: Condenses with aldehydes and ketones to form substituted imines (Schiff bases).

-

-

Stability: The compound is generally stable under standard conditions but is volatile and should be stored in a tightly sealed container. It is incompatible with strong oxidizing agents and strong acids.[6]

Section 5: Safety, Handling, and Storage

Proper handling of 1-methylcyclopentanamine is critical due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][7] |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[8]

-

Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of vapors.[2][8]

-

Dispensing: Dispense the liquid carefully, avoiding splashes. Use grounded equipment to prevent static discharge, which could be an ignition source.[6][9]

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area thoroughly.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][8]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2][6]

-

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6] The container must be kept tightly closed.[2][8] Store in a locked cabinet or area accessible only to authorized personnel.[2]

Section 6: Applications in Research and Development

1-Methylcyclopentanamine serves as a valuable lipophilic building block in medicinal chemistry. The cyclopentyl scaffold is often used to explore chemical space, providing a rigid yet non-aromatic core that can improve metabolic stability and binding affinity of drug candidates. Its hydrochloride salt form, with enhanced stability and solubility, is particularly useful as a reagent and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[5]

References

-

Cyclopentanamine, 1-methyl- - NIST Chemistry WebBook. [Link]

-

Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem. [Link]

-

1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem. [Link]

-

N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc. [Link]

-

1 - SAFETY DATA SHEET. [Link]

-

N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem. [Link]

-

N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593 - PubChem. [Link]

-

Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem. [Link]

-

N-methylcyclopentylamine - SpectraBase. [Link]

-

3-Methylcyclopentanamine | C6H13N | CID 14949721 - PubChem. [Link]

-

24.11: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

Sources

- 1. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclopentanamine, 1-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride | lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-methylcyclopentan-1-amine Hydrochloride | C6H14ClN | CID 11506460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopentanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanamine (CAS: 40571-45-7) is a cyclic aliphatic amine with a structure that presents potential utility as a building block in medicinal chemistry and organic synthesis. As a primary amine featuring a tertiary carbon attachment, its sterically hindered nature influences its reactivity and physicochemical characteristics. This guide provides a comprehensive overview of its known properties, and critically, outlines detailed experimental protocols for the determination of key physicochemical parameters often required for drug discovery and development pipelines. Due to the scarcity of published experimental data for this specific molecule, this document emphasizes robust, field-proven methodologies, enabling researchers to generate high-quality, reliable data in their own laboratories.

Molecular Identity and Structural Characteristics

1-Methylcyclopentanamine is a six-carbon cycloalkylamine. The core structure consists of a five-membered cyclopentane ring substituted with a methyl group and an amine group, both attached to the same carbon atom (C1). This tertiary carbon center is a key structural feature, imparting steric hindrance around the primary amino group.

Physicochemical Data Summary

A thorough review of public scientific literature and chemical databases reveals that while computational and predicted data for 1-methylcyclopentanamine are available, experimentally determined values are largely absent. This data gap is common for commercially available but less-studied building blocks. The following table summarizes the available information and highlights these gaps.

| Property | Value / Information | Source / Status |

| Molecular Weight | 99.17 g/mol | [1][2][3] |

| pKa | 10.80 ± 0.20 | Predicted[2] |

| Boiling Point | Data not available in public literature. | Experimental value needed. |

| Melting Point | Data not available in public literature. | Experimental value needed. |

| Density | Data not available in public literature. | Experimental value needed. |

| Aqueous Solubility | Expected to be soluble based on amine general rules for low molecular weight (<6 carbons), but no quantitative data is available. | Experimental value needed. |

| Appearance | Assumed to be a liquid at STP based on similar structures. | Visual inspection required. |

Experimental Protocols for Core Physicochemical Characterization

For drug development professionals, accurate experimental data is non-negotiable. The following sections provide robust, self-validating protocols for determining the key physicochemical properties of 1-methylcyclopentanamine.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Expertise & Causality: The pKa is arguably the most critical parameter for an ionizable compound, as it governs solubility, absorption, distribution, and receptor interaction. A pKa around 10.8, as predicted, indicates that this amine will be almost fully protonated at physiological pH (7.4). Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of protonation events. The procedure involves titrating the protonated form of the amine with a strong base and monitoring the pH. The pKa corresponds to the pH at which 50% of the amine is protonated.

Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C or 37 °C).[4]

-

Sample Preparation:

-

Accurately prepare a ~0.1 M solution of standardized hydrochloric acid (HCl).

-

Accurately prepare a ~0.1 M solution of standardized, carbonate-free sodium hydroxide (NaOH).[4]

-

Accurately weigh approximately 40-50 mg of 1-methylcyclopentanamine and dissolve it in a known volume (e.g., 40 mL) of deionized water.

-

Add a slight excess of the standardized HCl solution to fully protonate the amine. A 1.1 molar equivalent is typically sufficient.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain constant temperature, and stir gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.[5]

-

Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.05-0.10 mL) from a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

-

Continue the titration well past the equivalence point (indicated by a sharp inflection in the pH).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point).[6]

-

Perform the determination in triplicate to ensure reproducibility.[4]

-

Diagram: Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via Shake-Flask Method

Expertise & Causality: Solubility is a fundamental property that dictates a drug's dissolution rate and bioavailability. The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[7] It involves creating a saturated solution by agitating an excess of the compound in a solvent over a prolonged period, ensuring true equilibrium is reached. This contrasts with faster, kinetic methods that can overestimate solubility.

Protocol:

-

Preliminary Test:

-

To estimate the solubility range, add small, known amounts of 1-methylcyclopentanamine to a fixed volume of pH 7.4 phosphate-buffered saline (PBS) at 37 °C.

-

Vigorously shake after each addition until the compound no longer dissolves visually. This provides a rough estimate to ensure an appropriate excess is used in the main experiment.[8]

-

-

Equilibration:

-

In triplicate, add an excess amount (e.g., 5-10 times the estimated solubility) of 1-methylcyclopentanamine to sealed flasks containing a known volume of PBS (pH 7.4).[2]

-

Place the flasks in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 37 °C for physiological relevance).[2]

-

Agitate at a constant speed for at least 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) should be taken to confirm that the concentration is no longer changing.[9]

-

-

Sample Processing:

-

Allow the flasks to stand undisturbed in the incubator for a short period to let coarse solids settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Centrifugation prior to filtration is also recommended.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the buffer.

-

Quantify the concentration of 1-methylcyclopentanamine in the diluted sample using a validated analytical method. As the compound lacks a strong chromophore, HPLC with mass spectrometry (LC-MS) or derivatization followed by UV detection would be appropriate.

-

Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

-

The final solubility is reported in units such as mg/mL or µg/mL.

-

Determination of Boiling Point

Expertise & Causality: The boiling point is a key indicator of a liquid's volatility and purity. For a pure compound, the boiling point will be a sharp, constant temperature at a given pressure. The micro-scale method using a Thiele tube is presented here as it requires minimal sample, which is often advantageous in a research setting.

Protocol (Thiele Tube Method):

-

Apparatus Setup:

-

Attach a small glass vial (e.g., a 75 mm Durham tube) to a thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb.[10]

-

Fill the vial approximately half-full with 1-methylcyclopentanamine (~0.5 mL).

-

Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[10]

-

-

Heating:

-

Clamp the thermometer assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil) such that the vial is immersed in the oil.[10]

-

Gently heat the side arm of the Thiele tube with a microburner or hot air gun. This design ensures uniform heating via convection currents.

-

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[11]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Determination of Density

Expertise & Causality: Density is a fundamental physical property required for various calculations, including solution preparation and process engineering. Using a pycnometer (specific gravity bottle) is a classic and highly accurate method for determining the density of a liquid.

Protocol (Pycnometer Method):

-

Measure Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL) and measure its mass on an analytical balance (m₁).

-

Measure Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water. Measure the mass (m₂).

-

Measure Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with 1-methylcyclopentanamine at the same temperature. Measure the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Mass of sample = m₃ - m₁

-

Density of water (ρ_water) at the experimental temperature is known from standard tables.

-

Density of sample (ρ_sample) = (Mass of sample / Mass of water) * ρ_water

-

Proposed Synthesis Route

While several routes to 1-methylcyclopentanamine are conceivable, the Ritter Reaction provides a direct and efficient pathway from a readily available precursor, 1-methylcyclopentanol.

Expertise & Causality: The Ritter reaction is an effective method for preparing tertiary N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[12][13] The tertiary carbocation generated from 1-methylcyclopentanol in strong acid is readily trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields the N-acetylated amine, which can then be easily hydrolyzed under basic conditions to afford the desired primary amine.[12][14]

Proposed Protocol (Ritter Reaction followed by Hydrolysis):

-

Amide Formation:

-

To a stirred solution of 1-methylcyclopentanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (e.g., 2-3 eq).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS for the consumption of the starting alcohol.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 40% NaOH) to quench the acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-methylcyclopentyl)acetamide.

-

-

Amide Hydrolysis:

-

Reflux the crude N-(1-methylcyclopentyl)acetamide in an aqueous solution of a strong base (e.g., 6 M NaOH) or strong acid (e.g., 6 M HCl) for several hours until hydrolysis is complete.

-

Cool the reaction mixture. If acidic hydrolysis was used, basify the solution to deprotonate the amine.

-

Extract the product into an organic solvent, dry, and concentrate.

-

The final product, 1-methylcyclopentanamine, can be purified by distillation.

-

Safety and Handling

Based on aggregated GHS data, 1-methylcyclopentanamine is classified with the following hazards:

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-Methylcyclopentanamine is a valuable synthetic building block whose full potential is hampered by a lack of publicly available experimental data. This guide serves as a foundational resource by not only consolidating the known computational data but also providing the detailed, practical methodologies required for its complete physicochemical characterization. By empowering researchers with these robust protocols, this document aims to facilitate the confident and effective use of 1-methylcyclopentanamine in drug discovery and development programs.

References

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. WHO. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

NROChemistry. (n.d.). Ritter Reaction. [Link]

-

ResearchGate. (n.d.). One-step synthesis of complex tertiary alkylamines via carbonyl.... [Link]

-

UVaDOC Principal. (n.d.). Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. [Link]

-

Wikipedia. (n.d.). Ritter reaction. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

ResearchGate. (2025, August 7). Reductive amination of cyclopentanone | Request PDF. [Link]

-

ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. [Link]

-

Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]

-

ResearchGate. (2025, August 8). Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture | Request PDF. [Link]

-

Unknown. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide | PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

-

Unknown. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

-

YouTube. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. [Link]

-

Scholaris. (2012, October 4). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (n.d.). Scope of reaction of -methyl cyclopentanone 14 with respect to the maleimide. a. [Link]

-

Organic Chemistry Reaction. (2025, December 9). Ritter Reaction. [Link]

-

YouTube. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. [Link]

-

Organic Chemistry Portal. (2019, November 1). Ritter Reaction. [Link]

-

SciELO. (n.d.). DENSITY CALCULATIONS OF AQUEOUS AMINE SOLUTIONS USING AN EXCESS GIBBS BASED MODEL. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. who.int [who.int]

- 3. enamine.net [enamine.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scribd.com [scribd.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Ritter reaction - Wikipedia [en.wikipedia.org]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. Ritter Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-Methylcyclopentanamine (CAS: 40571-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-methylcyclopentanamine (CAS: 40571-45-7), a cyclic tertiary amine of increasing interest in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic methodology via reductive amination, provide a framework for its analytical characterization, discuss its emerging applications as a key building block in drug development, and outline essential safety and handling protocols. This document is intended to serve as a valuable resource for scientists and researchers engaged in the design and synthesis of novel chemical entities.

Introduction and Strategic Importance

1-Methylcyclopentanamine is a seven-carbon cyclic amine featuring a tertiary amine moiety on a cyclopentyl ring. This structural motif is of significant interest in drug discovery. The cyclopentyl scaffold provides a degree of conformational rigidity and lipophilicity that can be advantageous for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tertiary amine group can serve as a key pharmacophore, a handle for further chemical elaboration, or a means to improve the solubility and bioavailability of a molecule. As a result, 1-methylcyclopentanamine is a valuable building block for creating structurally diverse libraries of compounds for screening and lead optimization in pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. The key properties of 1-methylcyclopentanamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40571-45-7 | [1][2] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| Boiling Point | 121 °C (at 760 mmHg) | [3] |

| IUPAC Name | 1-methylcyclopentan-1-amine | [1] |

| Canonical SMILES | CC1(CCCC1)N | [1] |

| Predicted pKa | 10.80 ± 0.20 | [1] |

Synthesis and Mechanistic Rationale

The most direct and widely applicable method for the synthesis of 1-methylcyclopentanamine is the reductive amination of cyclopentanone. This reaction proceeds in two discrete mechanistic steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final tertiary amine.

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and the broad availability of starting materials.[4] The process begins with the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the carbonyl carbon of a ketone (cyclopentanone). This is followed by dehydration to form an iminium intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the corresponding amine.[5]

// Reactants Ketone [label="Cyclopentanone"]; Amine [label="Ammonia (NH3)"]; ReducingAgent [label="Reducing Agent\n[H-]"];

// Intermediates Iminium [label="Iminium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="1-Methylcyclopentanamine"];

// Arrows Ketone -> Iminium [label="+ NH3\n- H2O"]; Amine -> Iminium; Iminium -> Product [label="+ [H-]", color="#34A853"]; ReducingAgent -> Product [color="#34A853"]; }

Caption: Figure 1. General Mechanism of Reductive Amination

Recommended Laboratory Protocol

This protocol is a representative procedure for the synthesis of 1-methylcyclopentanamine.

Materials:

-

Cyclopentanone

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar selective reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclopentanone (1.0 eq) and a solution of ammonia in methanol (a moderate excess, e.g., 2-3 eq).

-

Solvent Addition: Add dichloromethane as the reaction solvent.

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The use of a methanolic solution of ammonia helps to inhibit the formation of secondary and tertiary amine byproducts.[4]

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the stirring solution. This reagent is chosen for its mildness and high selectivity for iminium ions over ketones, which prevents the reduction of the starting material.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1-methylcyclopentanamine.

Analytical Characterization

Confirming the identity and purity of the synthesized 1-methylcyclopentanamine is critical. A combination of spectroscopic methods should be employed for a comprehensive characterization.

// Start Start [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Primary Analysis NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy\n(FTIR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Data Structure [label="Structural Confirmation\n(Connectivity, Functional Groups)"]; Purity [label="Purity Assessment"]; Identity [label="Molecular Weight Confirmation"];

// End End [label="Verified Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> NMR; Start -> MS; Start -> IR;

NMR -> Structure; IR -> Structure; MS -> Identity; MS -> Purity;

Structure -> End; Identity -> End; Purity -> End; }

Caption: Figure 2. Analytical Workflow for Compound Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet) and the methylene protons of the cyclopentane ring (a series of multiplets). The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the six unique carbon atoms in the molecule. Key signals will include the quaternary carbon attached to the amine and methyl groups, the methyl carbon, and the four methylene carbons of the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a molecular ion peak at an m/z corresponding to the molecular weight of the compound (99.17). As it contains an odd number of nitrogen atoms, this peak will be at an odd m/z value.[6]

-

Key Fragmentation: A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[6] For 1-methylcyclopentanamine, this would likely result in the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups. For 1-methylcyclopentanamine, the following stretches are expected:

-

N-H Stretch: A primary amine will show two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

N-H Bend: An N-H bending vibration is typically seen in the 1590-1650 cm⁻¹ region.

Applications in Drug Development

While specific, publicly disclosed clinical candidates directly incorporating the 1-methylcyclopentanamine fragment are not yet prevalent, its structural motifs are present in various patented chemical series. The value of this building block lies in its ability to introduce a constrained, lipophilic, and basic center into a larger molecule.

Cyclopentane derivatives are key components in a range of therapeutic areas. For example, cyclopentane rings are found in neuraminidase inhibitors for influenza and in compounds targeting various receptors and enzymes.[7] The introduction of a 1-methyl-1-amino substitution pattern can be a strategic move in lead optimization to:

-

Explore Structure-Activity Relationships (SAR): Modifying the amine with different substituents allows for a systematic exploration of how the size, shape, and basicity of this group affect biological activity.

-

Improve Pharmacokinetic Properties: The tertiary amine can be protonated at physiological pH, which can enhance aqueous solubility and aid in formulation. The cyclopentyl group can modulate lipophilicity to improve membrane permeability.

-

Introduce a Vector for Further Synthesis: The amine serves as a convenient attachment point for building more complex molecules through reactions such as amide bond formation, alkylation, or further reductive aminations.

Safety, Handling, and Toxicology

As a research chemical, 1-methylcyclopentanamine should be handled with appropriate care, following standard laboratory safety procedures.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

1-Methylcyclopentanamine is a versatile and valuable building block for the synthesis of novel chemical entities, particularly within the pharmaceutical industry. Its straightforward synthesis via reductive amination, combined with its desirable physicochemical properties, makes it an attractive scaffold for introducing conformational constraint and a basic center into drug candidates. A thorough analytical characterization using NMR, MS, and IR is essential to ensure its identity and purity before use in further synthetic applications. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.

References

-

Macmillan, D. W. C., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(12), 1203–1209. Available at: [Link]

-

Dong, G., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(58), 8074-8077. Available at: [Link]

-

ResearchGate. (2019). Reductive amination of cyclopentanone. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-methylcyclopentanamine. Retrieved January 7, 2026, from [Link]

-

Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube. Retrieved January 7, 2026, from [Link]

-

De, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). Available at: [Link]

- Google Patents. (1998). WO1999033781A1 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved January 7, 2026, from [Link]

-

Kerber, A., et al. (2006). CASE via MS: Ranking Structure Candidates by Mass Spectra. Journal of Chemical Information and Modeling, 46(2), 647-657. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 40571-45-7 Cas No. | 1-Methylcyclopentanamine | Matrix Scientific [matrixscientific.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Methylcyclopentanamine from Cyclopentanone

Abstract: This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of 1-methylcyclopentanamine, a primary amine featuring a tertiary carbon attachment, starting from the readily available precursor, cyclopentanone. The synthetic strategy is a robust two-step sequence involving a Grignard reaction to construct the required carbon skeleton, followed by a Ritter reaction to introduce the amine functionality. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the causal reasoning behind critical experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

1-Methylcyclopentanamine is a valuable building block in medicinal chemistry and organic synthesis, characterized by a primary amine group attached to a quaternary carbon center within a five-membered ring. This structural motif presents a unique synthetic challenge: the direct formation of a C-N bond at a sterically hindered tertiary position.

A straightforward reductive amination of cyclopentanone is not a viable route, as it would lead to N-substituted cyclopentylamines rather than the desired C1-methylated isomer. Therefore, a more strategic approach is required. This guide details a reliable and efficient two-step synthesis:

-

Step 1: Carbon Skeleton Formation via Grignard Reaction. Nucleophilic addition of a methyl group to the carbonyl carbon of cyclopentanone using a Grignard reagent to form the intermediate tertiary alcohol, 1-methylcyclopentanol.

-

Step 2: Amination of a Tertiary Alcohol via the Ritter Reaction. Conversion of the 1-methylcyclopentanol intermediate into the target primary amine through an acid-catalyzed reaction with a nitrile, followed by hydrolysis of the resulting N-substituted amide.

This approach systematically addresses the synthetic challenges by first establishing the requisite C6 carbon framework and then leveraging the unique reactivity of tertiary alcohols to install the primary amine functionality.

Caption: Overall synthetic workflow from cyclopentanone to 1-methylcyclopentanamine.

Part I: Synthesis of 1-Methylcyclopentanol via Grignard Reaction

The initial step focuses on adding a methyl group to the carbonyl of cyclopentanone to create the tertiary alcohol precursor. The Grignard reaction is the classic and most effective method for this C-C bond formation.[1][2]

Principle and Mechanism

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, with a highly polarized C-Mg bond that behaves as a source of the methyl carbanion (CH₃⁻). This nucleophile attacks the electrophilic carbonyl carbon of cyclopentanone. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol, 1-methylcyclopentanol.[2][3]

Experimental Protocol: Grignard Reaction

Materials:

-

Cyclopentanone

-

Methylmagnesium bromide (solution in diethyl ether or THF, e.g., 3.0 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup: Assemble the dry three-neck flask with the dropping funnel, condenser, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction to exclude atmospheric moisture, which rapidly quenches the Grignard reagent.

-

Reagent Charging: To the flask, add a solution of cyclopentanone in anhydrous diethyl ether (or THF).

-

Grignard Addition: Cool the flask in an ice bath to 0 °C. Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred cyclopentanone solution over 30-60 minutes. The slow, controlled addition is critical to manage the exothermic nature of the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete consumption of the starting material.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the unreacted Grignard reagent and the magnesium alkoxide intermediate. Using NH₄Cl provides a mildly acidic proton source that minimizes side reactions compared to stronger acids.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude 1-methylcyclopentanol[4][5][6] can be purified by distillation under reduced pressure.

Part II: Synthesis of 1-Methylcyclopentanamine via Ritter Reaction

The conversion of the tertiary alcohol to the target primary amine is effectively achieved using the Ritter reaction. This reaction is particularly well-suited for alcohols that can form stable carbocation intermediates, such as the tertiary 1-methylcyclopentyl cation.[7][8][9]

Principle and Mechanism

The Ritter reaction transforms the alcohol into a primary amine in two stages: amide formation and subsequent hydrolysis.[10]

-

Carbocation Formation: In the presence of a strong acid (e.g., concentrated H₂SO₄), the hydroxyl group of 1-methylcyclopentanol is protonated, forming a good leaving group (H₂O). Loss of water generates a stable tertiary carbocation.[9]

-

Nucleophilic Attack by Nitrile: The nitrogen atom of a nitrile (acetonitrile is commonly used) acts as a nucleophile, attacking the carbocation. This forms a stable nitrilium ion intermediate.[7][11]

-

Amide Formation: The nitrilium ion is then attacked by water (present in the reaction medium or added during workup), leading to the formation of an N-substituted amide, in this case, N-(1-methylcyclopentyl)acetamide.

-

Hydrolysis: The stable amide intermediate is then hydrolyzed under acidic or basic conditions to cleave the acyl group, yielding the final primary amine, 1-methylcyclopentanamine, and a carboxylic acid byproduct.[12][13]

A practical variant of this reaction uses chloroacetonitrile, as the resulting chloroacetamide intermediate can be cleaved under mild conditions with thiourea.[14][15]

Caption: Key stages of the Ritter reaction and subsequent amide hydrolysis.

Experimental Protocol: Ritter Reaction and Hydrolysis

Materials:

-

1-Methylcyclopentanol

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for hydrolysis

-

Diethyl ether

-

Ice

Procedure:

A. Amide Formation:

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclopentanol in an excess of acetonitrile (which acts as both reagent and solvent).

-

Acid Addition: Cool the mixture in an ice-salt bath to 0 °C. Add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture over crushed ice. Neutralize the solution by the slow addition of a concentrated NaOH solution.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude N-(1-methylcyclopentyl)acetamide. This intermediate can be purified by recrystallization or chromatography, or used directly in the next step.

B. Amide Hydrolysis:

-

Setup: Combine the crude amide from the previous step with an aqueous solution of NaOH (e.g., 6 M) or HCl (e.g., 6 M) in a round-bottom flask fitted with a reflux condenser.

-

Hydrolysis: Heat the mixture to reflux for 4-12 hours. The hydrolysis is typically slower for sterically hindered amides.[16]

-

Workup (for basic hydrolysis): After cooling, extract the mixture several times with diethyl ether to isolate the free amine. Dry the combined organic layers over anhydrous K₂CO₃ (a basic drying agent), filter, and remove the solvent.

-

Purification: The final product, 1-methylcyclopentanamine, is a volatile liquid and should be purified by distillation.

Data Summary

The following table provides an overview of the key reaction parameters and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Grignard Reaction | Step 2: Ritter Reaction & Hydrolysis |

| Starting Material | Cyclopentanone | 1-Methylcyclopentanol |

| Key Reagents | Methylmagnesium bromide | Acetonitrile, Conc. H₂SO₄, NaOH (aq) |

| Solvent | Anhydrous Diethyl Ether or THF | Acetonitrile, Water |

| Intermediate | Magnesium alkoxide | N-(1-methylcyclopentyl)acetamide |

| Final Product | 1-Methylcyclopentanol | 1-Methylcyclopentanamine |

| Typical Yield | 80-95% | 60-80% (over two stages) |

| Key Conditions | Anhydrous, inert atmosphere, 0 °C to RT | 0 °C to RT (amide formation); Reflux (hydrolysis) |

| Purification | Distillation | Distillation |

Conclusion

The synthesis of 1-methylcyclopentanamine from cyclopentanone is efficiently accomplished through a two-step process involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis. This strategy successfully navigates the challenge of forming a C-N bond at a tertiary carbon center. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions, troubleshoot potential issues, and reliably produce this valuable amine building block for applications in pharmaceutical and chemical research.

References

-

Wikipedia. Ritter reaction. [Link]

-

Papanastasiou, I., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

-

The Organic Chemistry Tutor. (2024). The Ritter Reaction Mechanism. YouTube. [Link]

-

University of Oxford. The Ritter reaction and the Beckmann fragmentation. University of Oxford Handbooks. [Link]

-

NROChemistry. Ritter Reaction. [Link]

-

Chegg. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. [Link]

-

Save My Exams. Reactions of Amides. A Level Chemistry Revision Notes. [Link]

-

Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

CIE A-Level Chemistry. (2024). Hydrolysis of Amides. [Link]

-

Chemistry Steps. Alcohols to Amines. [Link]

-

Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]

-

MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

- Google Patents. (1967). Process of reacting amines with alcohols.

-

Chegg. (2024). Show the reaction mechanism for the reaction between cyclopentanone and the grinard reagent, methylmagnesium bromide. [Link]

-

Organic Syntheses. (1973). N-(sec-BUTYL)FORMAMIDE. [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]

-

Chegg. (2023). Devise a synthesis to prepare 1-methylcyclopentanol starting from methylcyclopentane. [Link]

-

Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

-

NIST. (2024). Cyclopentanol, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubMed Central. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. [Link]

-

PubChem. N-methylcyclopentanamine. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 1-Methylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 1462-03-9: 1-Methylcyclopentanol | CymitQuimica [cymitquimica.com]

- 6. Cyclopentanol, 1-methyl- [webbook.nist.gov]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. Ritter Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. researchgate.net [researchgate.net]

- 15. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 1-methylcyclopentan-1-amine: Nomenclature, Properties, and Synthesis

Introduction

In the precise language of chemical sciences, the unique identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized, unambiguous system for naming chemical compounds, which is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the compound commonly referred to as "Cyclopentanamine, 1-methyl-," focusing on its correct IUPAC name, structural elucidation, physicochemical properties, and a validated synthetic protocol. Understanding these core aspects is fundamental for its application in medicinal chemistry and materials science.

Deciphering the IUPAC Nomenclature: From Structure to Name

The systematic name for the compound with the CAS number 40571-45-7 is 1-methylcyclopentan-1-amine .[1][2][3] This name is derived following a set of established rules that prioritize functional groups and substituent positions on the parent carbon skeleton.

Step-by-Step Nomenclature Breakdown

-

Identify the Principal Functional Group: The molecule contains an amine group (-NH2) attached to a carbon atom. According to IUPAC priority rules, the amine is the principal functional group, giving the suffix "-amine".

-

Identify the Parent Hydrocarbon: The amine group is attached to a five-membered cycloalkane ring. Therefore, the parent name is "cyclopentane".

-

Combine Parent and Suffix: Combining the parent name and the functional group suffix gives "cyclopentanamine".

-

Identify and Name Substituents: A methyl group (-CH3) is also attached to the cyclopentane ring.

-

Numbering the Ring: Numbering of the carbon atoms in the ring starts at the carbon atom bearing the principal functional group (the amine). In this case, both the amine and the methyl group are attached to the same carbon atom. Therefore, this carbon is designated as position 1.

-

Assemble the Full IUPAC Name: The methyl group is at position 1, so it is named "1-methyl". The amine group is also at position 1. The complete and unambiguous IUPAC name is therefore 1-methylcyclopentan-1-amine .

Visualizing the Nomenclature

The following diagram illustrates the structure of 1-methylcyclopentan-1-amine and the logic behind its IUPAC name.

Caption: Breakdown of the IUPAC nomenclature for 1-methylcyclopentan-1-amine.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is essential for its application in research and development. The following table summarizes key data for 1-methylcyclopentan-1-amine.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclopentan-1-amine | [1][2] |

| CAS Number | 40571-45-7 | [1][3] |

| Molecular Formula | C₆H₁₃N | [1][3][4] |

| Molecular Weight | 99.17 g/mol | [1][3][4] |

| Canonical SMILES | CC1(CCCC1)N | [1][2] |

| InChIKey | TWASBYPJZBHZQJ-UHFFFAOYSA-N | [1][3] |

| Appearance | Not specified; likely a liquid at room temperature | [2] |

| pKa (Predicted) | 10.80 ± 0.20 | [4] |

| Topological Polar Surface Area | 26 Ų | [4] |

Synthesis of 1-methylcyclopentan-1-amine: A Validated Protocol

Substituted cycloalkylamines are valuable building blocks in medicinal chemistry. The synthesis of 1-methylcyclopentan-1-amine can be achieved through various methods, with reductive amination being a common and efficient approach. The following protocol details a robust two-step synthesis.

Synthetic Workflow

Sources

Spectroscopic Data for 1-Methylcyclopentanamine: An In-depth Technical Guide

Introduction

1-Methylcyclopentanamine is a cyclic aliphatic amine with significant potential in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. As with any compound destined for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment, ensuring the integrity of the molecule throughout the drug discovery pipeline.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylcyclopentanamine (CAS No: 40571-45-7).[1][2] Drawing upon a combination of database-referenced experimental data, predicted spectral values, and expert analysis of analogous structures, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural features that give rise to its unique spectroscopic fingerprint.

Molecular Structure and Properties

1-Methylcyclopentanamine is a primary amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] The structure features a cyclopentane ring with a methyl group and an amino group attached to the same tertiary carbon atom. This arrangement has important implications for its spectroscopic properties, which will be explored in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| CAS Number | 40571-45-7 | NIST WebBook[2] |

| IUPAC Name | 1-methylcyclopentan-1-amine | PubChem[1] |

| Canonical SMILES | CC1(CCCC1)N | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While publicly available experimental spectra for 1-methylcyclopentanamine are limited, we can predict the expected chemical shifts and coupling patterns based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-methylcyclopentanamine is expected to show distinct signals for the methyl, methylene, and amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen atom.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.1 | Singlet | 3H |

| -NH₂ | ~1.2 (broad) | Singlet | 2H |

| Cyclopentane -CH₂- (adjacent to C-N) | ~1.5-1.6 | Multiplet | 4H |

| Cyclopentane -CH₂- (distant from C-N) | ~1.3-1.4 | Multiplet | 4H |

Interpretation and Causality:

-

Methyl Protons (-CH₃): The methyl protons are expected to appear as a singlet around 1.1 ppm. The absence of adjacent protons results in no spin-spin coupling.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Cyclopentane Protons (-CH₂-): The eight methylene protons of the cyclopentane ring are diastereotopic and will present as complex multiplets. The protons on the carbons adjacent to the carbon bearing the amine group will be deshielded and appear at a slightly higher chemical shift compared to the more distant methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the cyclopentane ring, we expect to see four distinct carbon signals.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary Carbon (C-NH₂) | ~55-60 |

| Methyl Carbon (-CH₃) | ~25-30 |

| Cyclopentane Carbons (adjacent to C-N) | ~35-40 |

| Cyclopentane Carbons (distant from C-N) | ~20-25 |

Interpretation and Causality:

-

Quaternary Carbon: The carbon atom bonded to both the methyl and amino groups is the most deshielded due to the electronegativity of the nitrogen atom, and thus appears at the highest chemical shift.

-

Methyl Carbon: The methyl carbon is relatively shielded and appears at a lower chemical shift.

-

Cyclopentane Carbons: The two sets of equivalent methylene carbons in the cyclopentane ring will have distinct chemical shifts. The carbons closer to the nitrogen-bearing carbon will be more deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-methylcyclopentanamine is expected to show characteristic absorption bands for the N-H and C-H bonds. While a publicly available experimental spectrum is noted on SpectraBase, the specific peak values are not detailed.[1] Based on the structure, the following key absorptions are anticipated:

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (primary amine) | 1590-1650 | Medium |

| C-H Bend | 1430-1470 | Medium |

Interpretation and Causality:

-

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The strong absorption bands between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and cyclopentane methylene groups.

-

N-H Bending: The bending vibration of the N-H bond in primary amines gives rise to a medium intensity band in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of 1-methylcyclopentanamine is available on SpectraBase, though the detailed fragmentation is not publicly accessible.[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

| m/z | Ion | Comments |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 84 | [M - CH₃]⁺ | Loss of a methyl radical |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage, loss of a propyl radical |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 99 corresponds to the molecular weight of 1-methylcyclopentanamine.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha-carbon and a substituent is broken. In this case, cleavage of a C-C bond in the cyclopentane ring adjacent to the nitrogen-bearing carbon is expected, leading to the formation of a stable iminium ion. The base peak is likely to result from this fragmentation. The loss of a methyl radical to form an ion at m/z 84 is also a probable fragmentation pathway.

Experimental Protocols

For researchers seeking to acquire their own spectroscopic data for 1-methylcyclopentanamine, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-methylcyclopentanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-methylcyclopentanamine in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 30-200).

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the retention time and fragmentation pattern of 1-methylcyclopentanamine.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

Caption: Predicted NMR chemical shifts for 1-methylcyclopentanamine.

Proposed Mass Spectrometry Fragmentation

Caption: Proposed primary fragmentation pathways for 1-methylcyclopentanamine in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for 1-methylcyclopentanamine. By integrating information from chemical databases with predictive methods and principles of spectroscopic interpretation, we have constructed a comprehensive profile of this important molecule. The provided data and protocols will aid researchers in the positive identification, purity assessment, and further investigation of 1-methylcyclopentanamine in their drug discovery and development endeavors. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

-

PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanamine, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methylcyclopentanamine

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-methylcyclopentanamine (CAS No: 40571-45-7), a cyclic amine of interest in synthetic chemistry and drug development. The document details the compound's fundamental physicochemical properties, centered around its molecular weight, and presents an illustrative, field-proven synthesis protocol. Furthermore, it establishes a robust framework for analytical characterization and quality control, essential for ensuring compound identity and purity. This guide concludes with a critical summary of safety, handling, and storage protocols, designed to meet the rigorous standards of research and development professionals.